molecular formula C9H17N5S B1386840 5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine CAS No. 932347-85-8

5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1386840
CAS No.: 932347-85-8
M. Wt: 227.33 g/mol
InChI Key: ZXOBWKBAHUQBBA-UHFFFAOYSA-N
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Description

5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a propyl group and a thiadiazole ring. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-propylpiperazine with a thiadiazole precursor. One common method includes the cyclization of a hydrazine derivative with a suitable thiocarbonyl compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the thiadiazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand for various biological receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a histamine H3 receptor antagonist.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, as a histamine H3 receptor antagonist, it binds to the H3 receptor, inhibiting its activity. This leads to an increase in the release of neurotransmitters such as histamine, acetylcholine, and dopamine, which can modulate various physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Propylpiperazin-1-yl)oxazolo[4,5-c]pyridine
  • 2-(4-Propylpiperazin-1-yl)thiazolo[4,5-c]pyridine
  • 2-(4-Propylpiperazin-1-yl)oxazolo[5,4-c]pyridine

Uniqueness

5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of both piperazine and thiadiazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

5-(4-propylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5S/c1-2-3-13-4-6-14(7-5-13)9-12-11-8(10)15-9/h2-7H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOBWKBAHUQBBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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